molecular formula C19H16N6O3 B11049860 2,4',7'-Trioxo-2'-pyrrolidin-1-YL-1,2,4',6',7',8'-hexahydro-3'{H}-spiro[indole-3,5'-pyrido[2,3-{D}]pyrimidine]-6'-carbonitrile

2,4',7'-Trioxo-2'-pyrrolidin-1-YL-1,2,4',6',7',8'-hexahydro-3'{H}-spiro[indole-3,5'-pyrido[2,3-{D}]pyrimidine]-6'-carbonitrile

Cat. No.: B11049860
M. Wt: 376.4 g/mol
InChI Key: SEJIZLSVEWPOJH-UHFFFAOYSA-N
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Description

2,4’,7’-Trioxo-2’-pyrrolidin-1-YL-1,2,4’,6’,7’,8’-hexahydro-3’{H}-spiro[indole-3,5’-pyrido[2,3-{D}]pyrimidine]-6’-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2,4’,7’-Trioxo-2’-pyrrolidin-1-YL-1,2,4’,6’,7’,8’-hexahydro-3’{H}-spiro[indole-3,5’-pyrido[2,3-{D}]pyrimidine]-6’-carbonitrile involves multiple steps. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This reaction forms the pyrrolidin-1-yl-pyrimidine core, which is then further modified to introduce the spiro[indole-pyrido] structure and the carbonitrile group.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid, oxidizing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4’,7’-Trioxo-2’-pyrrolidin-1-YL-1,2,4’,6’,7’,8’-hexahydro-3’{H}-spiro[indole-3,5’-pyrido[2,3-{D}]pyrimidine]-6’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The exact molecular pathways involved depend on the specific biological context and the target kinase.

Comparison with Similar Compounds

Similar compounds include other pyrrolidin-1-yl-pyrimidines and spiro[indole-pyrido] derivatives. For example:

What sets 2,4’,7’-Trioxo-2’-pyrrolidin-1-YL-1,2,4’,6’,7’,8’-hexahydro-3’{H}-spiro[indole-3,5’-pyrido[2,3-{D}]pyrimidine]-6’-carbonitrile apart is its unique combination of functional groups and its potential for diverse applications in both medicinal and materials science.

Properties

Molecular Formula

C19H16N6O3

Molecular Weight

376.4 g/mol

IUPAC Name

2,4',7'-trioxo-2'-pyrrolidin-1-ylspiro[1H-indole-3,5'-6,8-dihydro-3H-pyrido[2,3-d]pyrimidine]-6'-carbonitrile

InChI

InChI=1S/C19H16N6O3/c20-9-11-15(26)22-14-13(16(27)24-18(23-14)25-7-3-4-8-25)19(11)10-5-1-2-6-12(10)21-17(19)28/h1-2,5-6,11H,3-4,7-8H2,(H,21,28)(H2,22,23,24,26,27)

InChI Key

SEJIZLSVEWPOJH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(C(=O)N2)C4(C(C(=O)N3)C#N)C5=CC=CC=C5NC4=O

Origin of Product

United States

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